molecular formula C14H11F3 B14124494 3-Methyl-4-(trifluoromethyl)biphenyl CAS No. 13630-20-1

3-Methyl-4-(trifluoromethyl)biphenyl

Cat. No.: B14124494
CAS No.: 13630-20-1
M. Wt: 236.23 g/mol
InChI Key: SPJGPDMGUQXLBF-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)biphenyl: is an organic compound with the molecular formula C14H11F3 . It is a biphenyl derivative where one phenyl ring is substituted with a methyl group at the third position and a trifluoromethyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethyl)biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions typically include a base (such as potassium carbonate) and a solvent (such as toluene or ethanol) under reflux .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-4-(trifluoromethyl)biphenyl is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s trifluoromethyl group is known to improve the pharmacokinetic properties of drugs. It is used in the development of pharmaceuticals with enhanced efficacy and reduced side effects. Research has shown that trifluoromethylated compounds can act as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and unique properties make it suitable for applications requiring high-performance materials .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)biphenyl involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-(trifluoromethyl)biphenyl is unique due to the presence of both a methyl and a trifluoromethyl group on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

CAS No.

13630-20-1

Molecular Formula

C14H11F3

Molecular Weight

236.23 g/mol

IUPAC Name

2-methyl-4-phenyl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C14H11F3/c1-10-9-12(11-5-3-2-4-6-11)7-8-13(10)14(15,16)17/h2-9H,1H3

InChI Key

SPJGPDMGUQXLBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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